2-Fluoro-5-(trifluoromethoxy)benzylamine
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Overview
Description
“2-Fluoro-5-(trifluoromethoxy)benzylamine” is a chemical compound with the molecular formula C8H7F4NO . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(trifluoromethoxy)benzylamine” consists of a benzylamine core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C8H7F4NO/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3H,4,13H2 .
Scientific Research Applications
Catalysis and Fluorination Techniques
2-Fluoro-5-(trifluoromethoxy)benzylamine has been utilized in various catalysis and fluorination processes. One notable application involves the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, where the use of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, offering a pathway to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).
Synthesis of Radiolabeled Compounds
Another research domain involves the synthesis of radiolabeled compounds, such as [18F]-labeled 2′-deoxy-2′-fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU), which highlights the role of 2-fluoro-5-(trifluoromethoxy)benzylamine derivatives in the development of diagnostic and therapeutic agents. This synthesis approach facilitates the generation of compounds with significant radiochemical yield and purity, demonstrating the compound's importance in pharmaceutical and medical research (Alauddin, Conti, & Fissekis, 2002).
Nucleophilic Cyclization and Synthesis of Heterocycles
The compound also finds application in the synthesis of heterocycles through nucleophilic cyclization processes. For instance, β,β-difluorostyrenes undergo intramolecular nucleophilic substitution, leading to the production of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene in high yields. This showcases the compound's utility in creating fluorinated heterocycles, which are valuable in the development of new materials and active pharmaceutical ingredients (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Development of New Organic Reagents
Research has also led to the development of new reagents and methodologies for introducing trifluoromethoxy groups into organic molecules. The creation of fluoroalkyl amino reagents from commercially available trifluoromethyl trifluorovinyl ether via hydroamination reactions exemplifies the compound's role in enabling new synthetic pathways for medicinal and agricultural chemistry (Schmitt, Bouvet, Pégot, Panossian, Vors, Magnier, & Leroux, 2017).
Trifluoromethoxylation and Drug Development
Moreover, the compound is pivotal in trifluoromethoxylation reactions, which are crucial for the development of new drugs and agrochemicals due to the electron-withdrawing nature and high lipophilicity of trifluoromethoxy groups. This has led to advancements in synthesizing trifluoromethoxylated organic molecules, overcoming challenges associated with the decomposition of trifluoromethoxide anion and β-fluoride elimination from transition-metal–trifluoromethoxide complexes (Guo, Cong, Guo, Wang, & Tang, 2017).
Safety And Hazards
“2-Fluoro-5-(trifluoromethoxy)benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLPGBRZXRZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395768 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)benzylamine | |
CAS RN |
886498-13-1 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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